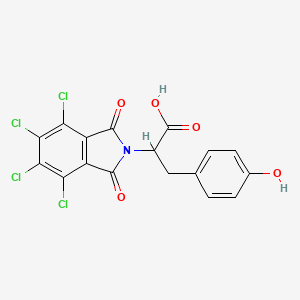
3-(1H-imidazol-4-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-imidazol-4-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid is a complex organic compound that features both an imidazole ring and a tetrachlorinated dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-4-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Tetrachlorination: The dioxoisoindoline moiety is tetrachlorinated using chlorine gas in the presence of a suitable catalyst.
Coupling Reaction: The imidazole and tetrachlorinated dioxoisoindoline intermediates are coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Final Acidification: The final step involves acidification to yield the propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Reduction: The tetrachlorinated dioxoisoindoline moiety can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Both the imidazole and dioxoisoindoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases such as sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced tetrachlorinated dioxoisoindoline derivatives.
Substitution: Various substituted imidazole and dioxoisoindoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s imidazole ring can interact with various enzymes and receptors, making it a potential candidate for drug development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-4-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, while the tetrachlorinated dioxoisoindoline moiety can participate in various chemical reactions, altering the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-4-yl)propanoic acid: Lacks the tetrachlorinated dioxoisoindoline moiety.
2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid: Lacks the imidazole ring.
Uniqueness
The presence of both the imidazole ring and the tetrachlorinated dioxoisoindoline moiety in 3-(1H-imidazol-4-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid makes it unique
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl4N3O4/c15-8-6-7(9(16)11(18)10(8)17)13(23)21(12(6)22)5(14(24)25)1-4-2-19-3-20-4/h2-3,5H,1H2,(H,19,20)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBAHBIPDDTVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl4N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B7750889.png)
![3-(4-Chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7750891.png)
![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B7750899.png)

![(E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate](/img/structure/B7750914.png)
![2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7750918.png)







